N-(1,1-dimethylpropyl)-3,4,5-triethoxybenzamide
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Overview
Description
"N-(1,1-dimethylpropyl)-3,4,5-triethoxybenzamide" is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. While the specific details on this compound are limited, the synthesis and characterization of structurally related compounds provide valuable insights into its potential properties and applications.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acid chloride in the presence of a suitable solvent, such as THF (tetrahydrofuran), to form the corresponding benzamide compound. This process can be tailored to introduce specific substituents on the benzene ring, such as triethoxy groups, by choosing the appropriate acyl chloride precursor (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be significantly influenced by intermolecular interactions, such as dimerization and crystal packing. Studies using X-ray crystallography and DFT (Density Functional Theory) calculations can reveal how these interactions impact the molecular geometry, including bond lengths, bond angles, and dihedral angles. Such analyses indicate the importance of intermolecular forces in determining the overall structure of the compound (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, owing to the presence of directing groups in their structure. These reactions can modify the compound's properties and enhance its utility in organic synthesis and materials science (Al Mamari & Al Lawati, 2019).
Mechanism of Action
Target of Action
The primary targets of 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It’s hypothesized that this compound may interact with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to accurately summarize the biochemical pathways that 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide might affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are areas of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how 3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide interacts with its targets and exerts its effects . Specific details about how these factors influence this compound are currently unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-7-18(5,6)19-17(20)13-11-14(21-8-2)16(23-10-4)15(12-13)22-9-3/h11-12H,7-10H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKMDJOAIHYORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(2-methylbutan-2-yl)benzamide |
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